(S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoicacid
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Overview
Description
DS-1558 is a potent and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40). This receptor is predominantly expressed in pancreatic beta-cells and plays a crucial role in stimulating insulin secretion in the presence of high glucose concentration . DS-1558 has shown significant glucose-lowering effects, making it a promising candidate for the treatment of type 2 diabetes .
Preparation Methods
The synthesis of DS-1558 involves a chiral synthesis route with ruthenium-catalyzed asymmetric transfer hydrogenation as a key reaction . This method allows for the large-scale production of DS-1558 with high enantiomeric purity. The synthetic route includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of the appropriate starting material, which is then subjected to various chemical transformations.
Asymmetric transfer hydrogenation: The key step involves the use of a ruthenium catalyst to achieve asymmetric transfer hydrogenation, resulting in the formation of the desired chiral center.
Final modifications: The intermediate product undergoes further chemical modifications to yield the final compound, DS-1558.
Chemical Reactions Analysis
DS-1558 undergoes several types of chemical reactions, including:
Oxidation: DS-1558 can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of DS-1558 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: DS-1558 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of DS-1558, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
DS-1558 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DS-1558 is used as a model compound for studying G protein-coupled receptor agonists and their interactions with receptors.
Biology: In biological research, DS-1558 is used to investigate the role of GPR40 in insulin secretion and glucose homeostasis.
Mechanism of Action
DS-1558 exerts its effects by acting as an agonist of the G protein-coupled receptor 40 (GPR40). The mechanism involves the following steps:
Binding to GPR40: DS-1558 binds to the GPR40 receptor, which is predominantly expressed in pancreatic beta-cells.
Activation of GPR40: Upon binding, DS-1558 activates the receptor, leading to a series of intracellular signaling events.
Stimulation of insulin secretion: The activation of GPR40 results in the stimulation of insulin secretion in the presence of high glucose concentration.
Glucose lowering: The increased insulin secretion helps lower blood glucose levels, making DS-1558 a potential therapeutic agent for type 2 diabetes.
Comparison with Similar Compounds
DS-1558 is unique compared to other similar compounds due to its potent and orally bioavailable properties. Some similar compounds include:
GPR119 agonists: These compounds also stimulate insulin secretion but through a different receptor, GPR119.
GPR142 agonists: Similar to GPR40 agonists, GPR142 agonists stimulate insulin secretion in a glucose-dependent manner.
The uniqueness of DS-1558 lies in its high potency, oral bioavailability, and specific targeting of GPR40, which reduces the risk of hypoglycemia compared to other insulin secretagogues .
Properties
Molecular Formula |
C21H21F3O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-ethoxy-3-[4-[[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26) |
InChI Key |
YHLQVQKZDZYMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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